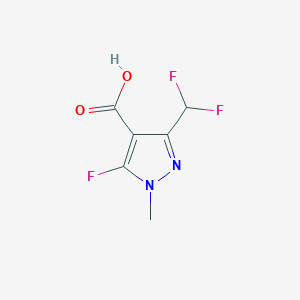

3-(ジフルオロメチル)-5-フルオロ-1-メチル-1H-ピラゾール-4-カルボン酸

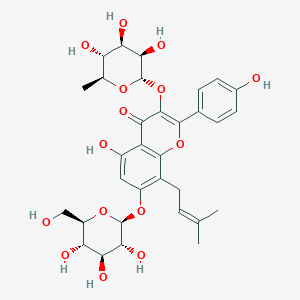

概要

説明

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI). It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .

Synthesis Analysis

The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto. The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring, in addition to its isomer with the methyl group on the alternative nitrogen atom. This ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions . More detailed structural analysis would require additional information such as NMR or X-ray crystallography data .Chemical Reactions Analysis

The compound is used as an intermediate in the synthesis of several fungicides. The difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one is of interest considering that 3-(difluoromethyl)-1-methyl-1H-pyrazole is a motif important to the agrochemical industry .Physical and Chemical Properties Analysis

The compound has a molar mass of 176.12 g/mol and a melting point of 200–201°C . For more detailed physical and chemical properties, additional experimental data would be required .科学的研究の応用

殺菌活性

この化合物は、殺菌活性を持つコハク酸デヒドロゲナーゼ阻害剤(SDHIs)の合成における重要な部分として特定されています。 これらの阻害剤は、種子および土壌伝染病、葉面穀物病、果実および野菜病などの幅広い植物病原菌に対して使用されるため、農業分野において非常に重要です . この化合物に存在するようなジフルオロメチル化ヘテロ環酸部分構造は、類似の置換ピラゾールカルボキサミドの活性を模倣することが示されており、新規でより効果的な殺菌剤の開発につながっています。

新規ヘテロ環の合成

この化合物のユニークな構造により、5員環ヘテロ環系に対する新しい合成経路の開発が必要になりました。 これらの新規経路には、ヴァン・ルースン・ピロール合成およびハロゲン・ダンス反応が含まれ、これらはジフルオロメチル化ピラゾリン、ピロール、チオフェン誘導体の作成に重要です . この合成化学における進歩は、多様で潜在的に生物活性のある分子を作成するために利用できるツールキットを拡張します。

広域スペクトル抗真菌剤

この化合物の誘導体は、潜在的なSDHI殺菌剤として設計および合成されてきました。 これらの誘導体の中には、Monilinia fructicola、Rhizoctonia solani、Fusarium graminearum、Fusarium oxysporum、およびPhytophthora infestansなど、さまざまな真菌に対して広域スペクトル阻害活性を持つことが示されています . これらの発見は、農業における病原菌の課題に対処できる新しい抗真菌剤の開発にとって非常に重要です。

SDH阻害剤のリード構造

この化合物は、新しいSDH阻害剤を開発するためのリード構造として使用されてきました。 例えば、ある誘導体は、M. fructicolaの胞子発芽を効果的に阻害するだけでなく、細胞膜にも中程度の損傷を与え、殺菌剤としての可能性を示しています . コハク酸デヒドロゲナーゼを阻害し、SDHCおよびSDHD遺伝子の発現レベルに影響を与える能力は、殺菌剤研究におけるその重要性をさらに強調しています。

インビトロ菌糸体成長阻害

この化合物から誘導された一連のアミドは、インビトロ菌糸体成長阻害アッセイを用いて、7種の植物病原性真菌に対して試験されました。 これらの誘導体のほとんどは、中程度から優れた活性を示しており、作物の真菌病防除における潜在的な用途を示唆しています .

殺菌特性の最適化

SDHI最適化の進化により、酸官能基の隣にあるジフルオロメチル基が殺菌効果に最適であることが明らかになりました。 この化合物の構造モチーフは、いくつかの商業的に成功した製品に組み込まれており、殺菌剤のスペクトルと効力を高める際の重要性を示しています .

作用機序

Target of Action

The primary target of 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is the succinate dehydrogenase (SDH) enzyme . SDH is a key enzyme in the mitochondrial respiratory chain, also known as complex II . It plays a crucial role in energy production by catalyzing the oxidation of succinate to fumarate in the citric acid cycle .

Mode of Action

The compound acts by inhibiting the activity of succinate dehydrogenase . It binds to the SDH enzyme, preventing it from catalyzing its normal reaction. This inhibition disrupts the normal flow of electrons in the respiratory chain and the production of ATP, leading to the death of the organism .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the citric acid cycle (also known as the Krebs cycle or TCA cycle), specifically the conversion of succinate to fumarate . By inhibiting SDH, the compound disrupts this cycle, leading to a decrease in ATP production. This energy deficit can have downstream effects on various other biochemical processes that depend on ATP, ultimately leading to cell death .

Pharmacokinetics

The presence of fluorine atoms in the molecule could potentially enhance its metabolic stability and bioavailability .

Result of Action

The primary result of the compound’s action is the inhibition of SDH, leading to disruption of the citric acid cycle and a decrease in ATP production . This energy deficit can lead to the death of the organism. Given its use as an intermediate in the synthesis of fungicides , the compound is likely to have a significant effect on fungal cells.

将来の方向性

生化学分析

Biochemical Properties

It is known that this compound can be used to prepare difluoromethyl pyrazole carboxamide compounds, which can act as succinate dehydrogenase inhibitors . These inhibitors can interact with the succinate dehydrogenase enzyme, disrupting its function and leading to the death of the fungus.

Cellular Effects

The cellular effects of 3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid are primarily observed in fungi. As a succinate dehydrogenase inhibitor, it disrupts the function of this enzyme, which plays a crucial role in the citric acid cycle, a key metabolic pathway. This disruption can lead to the death of the fungus, making this compound a potent fungicide .

Molecular Mechanism

The molecular mechanism of action of 3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with the succinate dehydrogenase enzyme. By inhibiting this enzyme, it disrupts the citric acid cycle, leading to a buildup of succinate and a lack of fumarate. This imbalance can disrupt cellular metabolism, leading to the death of the fungus .

Temporal Effects in Laboratory Settings

Given its role as a succinate dehydrogenase inhibitor, it is likely that its effects would be observed shortly after exposure, as the disruption of the citric acid cycle can quickly lead to cellular death .

Dosage Effects in Animal Models

Given its potency as a fungicide, it is likely that it would have significant effects at high doses .

Metabolic Pathways

3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is involved in the citric acid cycle, as it inhibits the succinate dehydrogenase enzyme. This enzyme is responsible for converting succinate to fumarate, a key step in the cycle .

Transport and Distribution

Given its small size and polar nature, it is likely that it can easily diffuse across cell membranes .

Subcellular Localization

The subcellular localization of 3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is likely to be within the mitochondria, as this is where the citric acid cycle takes place .

特性

IUPAC Name |

3-(difluoromethyl)-5-fluoro-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c1-11-5(9)2(6(12)13)3(10-11)4(7)8/h4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJCNOQHTJLWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

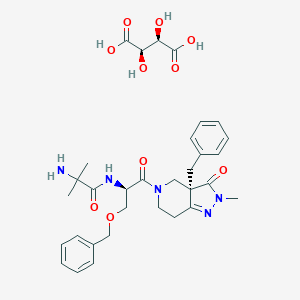

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B109915.png)

![Potassium;2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B109932.png)

![4-Bromo-2-benzofuran-1[3H]-one](/img/structure/B109934.png)